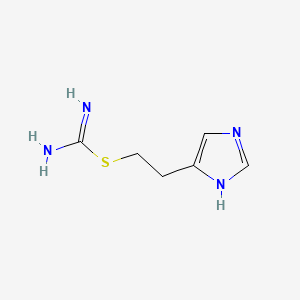

Imetit

説明

Contextualization of Histamine Receptor Agonists as Research Tools

Histamine receptor agonists are indispensable agents in pharmacological research, serving as probes to elucidate the functions of histamine receptors (H1, H2, H3, and H4) and their associated signaling pathways. These compounds selectively activate specific receptor subtypes, allowing researchers to dissect the complex roles of histamine in various biological systems. While some histamine agonists have been explored for clinical applications, their primary and most widespread utility has been in fundamental research, providing critical insights into receptor pharmacology and cellular responses nih.gov.

Significance of Imetit in Histaminergic System Investigations

This compound (S-[2-(4-imidazolyl)ethyl]isothiourea) is recognized as an extremely potent and high-affinity agonist for both histamine H3 and H4 receptors nih.govcaymanchem.comnih.govncats.iomedchemexpress.com. Its high selectivity for these receptors over H1 and H2 receptors makes it an invaluable compound for targeted studies of the H3 and H4 receptor systems caymanchem.com.

Research findings highlight this compound's significant binding affinities:

| Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Reference |

| Histamine H3 | 0.3 | - | nih.govcaymanchem.comnih.govmedchemexpress.com |

| Histamine H4 | 2.7 | - | nih.govcaymanchem.comnih.govmedchemexpress.com |

| Eosinophil Shape Change | - | 25 | nih.govncats.iomedchemexpress.com |

| Reduction of K⁺-evoked histamine release in rat cerebral cortex slices | - | 2.8 | caymanchem.com |

This compound's central activity following systemic administration has facilitated its use in various in vivo studies . For instance, it has been shown to reduce potassium-induced increases in histamine levels in isolated rat cerebral cortex slices caymanchem.com. In models of allergic rhinitis, this compound has demonstrated the ability to suppress nasal symptoms and decrease cough response, potentially by inhibiting substance P release from sensory nerve endings scirp.org. Furthermore, this compound has been employed in studies investigating its effects on neuronal firing and ejaculation latency in rats, suggesting a role for H3 receptor stimulation in these processes mdpi.com. Its activation of H3 receptors has also been linked to the inhibition of carrier-mediated norepinephrine release during myocardial ischemia, which can reduce the incidence of ventricular fibrillation ahajournals.org.

Overview of this compound's Role in Advancing Receptor Pharmacology

The development and characterization of this compound have been pivotal in advancing the field of receptor pharmacology by enabling detailed investigations into the physiological roles of histamine H3 and H4 receptors. Its potent and selective agonism allows for the precise activation of these receptors, thereby facilitating the elucidation of their downstream signaling pathways and their involvement in diverse biological functions nih.govcaymanchem.comncats.io.

This compound has been instrumental in demonstrating the modulation of various neurotransmitter systems through H3 heteroreceptors unifi.it. Studies employing this compound have contributed to understanding how H3 receptor activation can influence the release of other neurotransmitters, such as acetylcholine and norepinephrine, in different brain regions ahajournals.orgunifi.it. This has broadened the understanding of histamine's neuromodulatory actions beyond its direct effects. The compound's utility in characterizing H3 receptor-mediated effects has solidified its position as a standard research tool for exploring the complex interplay of histamine within the central and peripheral nervous systems unifi.it.

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSVUKQDJULKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043737 | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102203-18-9 | |

| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imetit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMETIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structure-activity Relationship Sar of Imetit Analogues

Synthetic Methodologies for Imetit and Related Imidazoles

The synthesis of this compound and its related imidazole derivatives is grounded in established organic chemistry principles, focusing on constructing the imidazole ring and incorporating the isothiourea moiety. This compound itself is an imidothiocarbamic ester. nih.gov

Strategic modifications of this compound and its analogues have been crucial for developing compounds with enhanced research utility, allowing for the exploration of receptor pharmacology and the transition between different ligand activities. A notable example is the N-methylation of this compound. While this compound is a potent H3 agonist, N-methylthis compound retains agonist activity but with reduced potency (EC50 = 15 nM). Further methylation to dimethyl and trimethyl derivatives surprisingly transitions the compounds into H3 receptor antagonists (Ki = 50-500 nM). capes.gov.br This demonstrates a clear structure-activity relationship where increasing bulk on the isothiourea nitrogen can switch the pharmacological profile from agonism to antagonism.

Another strategy involves modifying the side chain length and incorporating different ring systems. For instance, elongation of the ethylene chain of this compound can lead to compounds with H3 antagonistic activity. core.ac.uk The development of non-imidazole H3 receptor agonists, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, represents a strategic effort to overcome potential drawbacks associated with imidazole-containing compounds, including metabolism by cytochrome P450 enzymes. acs.orgnih.gov These non-imidazole agonists can still achieve high affinity and functional activity, indicating that the imidazole ring, while critical, is not the sole determinant for H3R agonism. acs.org

Precursor Chemistry and Reaction Pathways in this compound Synthesis

Elucidation of Structure-Activity Relationships for Histamine Receptor Agonism

The structure-activity relationships of this compound and its analogues have been extensively studied to understand the molecular determinants of histamine receptor binding and activation, particularly for the H3 receptor.

The imidazole ring is a conserved and critical structural feature among many histamine H3 receptor agonists, including this compound, histamine, and immethridine. nih.govplos.org Structural analyses of H3R complexes with various ligands show that the imidazole group consistently occupies the same position within the receptor's binding pocket, highlighting its conserved mechanism of recognition. nih.gov Specific residues within the H3 receptor, such as F7.39 and W7.43, are crucial for interactions with the imidazole ring. Mutations of these residues (e.g., F7.39A and W7.43A) significantly reduce the activation of H3R in response to histamine stimulation, underscoring the importance of these π-π interactions for receptor function. nih.gov

Modifications to the side chain of this compound and similar imidazole-containing ligands profoundly impact their receptor binding affinity and efficacy. This compound itself is highly potent, with a Ki of 0.3 nM at the H3 receptor and 2.7 nM at the H4 receptor. nih.govmedchemexpress.com It behaves as a full agonist, being approximately four times more potent than (R)-α-methylhistamine and 60 times more potent than histamine at the H3 receptor. nih.gov

Key findings regarding side chain modifications include:

N-Methylation: As noted previously, progressive N-methylation of the isothiourea group in this compound leads to a transition from potent agonist (this compound, N-methylthis compound) to antagonist (dimethyl and trimethyl derivatives). capes.gov.br

Spacer Length and Conformation: Studies on conformationally constrained analogues, such as immepip (a piperidine-containing analogue of imbutamine), have shown that increasing or decreasing the spacer length between the imidazole and the side chain nitrogen can significantly affect affinity and functional activity. uu.nl For instance, while immepip is a potent H3 agonist, its propylene analogue can act as a high-affinity neutral antagonist, suggesting that subtle changes in side chain length and conformation can alter the agonistic activity without necessarily reducing binding affinity. uu.nl

Isothiourea Group Modifications: Replacement of the isothiourea group with other moieties, such as a phenyl group separated by an alkyl chain, can lead to potent H3 antagonists. core.ac.uk This indicates the importance of the terminal basic group for agonistic activity and how its modification can shift the pharmacological profile.

The following table summarizes the impact of selected side chain modifications on this compound's activity:

| Compound | Modification | H3 Receptor Activity | Ki/EC50 (nM) | Reference |

| This compound | Parent compound | Agonist | Ki = 0.3 | nih.gov |

| N-Methylthis compound | Monomethylation of isothiourea nitrogen | Agonist | EC50 = 15 | capes.gov.br |

| Dimethyl/Trimethyl this compound | Increased methylation of isothiourea nitrogens | Antagonist | Ki = 50-500 | capes.gov.br |

| Elongated this compound chain | Elongation of ethylene chain | Antagonist | N/A | core.ac.uk |

| Immepip | Conformationally constrained piperidine analogue | Agonist | High affinity | uu.nl |

| Immepip propylene analogue | Elongated spacer (piperidine-containing) | Neutral Antagonist | High affinity | uu.nl |

Role of the Imidazole Ring in H3 Receptor Activation

Advanced Chemical Derivatization for Pharmacological Probes

Advanced chemical derivatization of this compound and related H3 receptor ligands has led to the development of specialized pharmacological probes, essential for detailed receptor characterization and mechanistic studies. Radiolabeled compounds are paramount for binding assays; for example, [3H]-(R)-α-methylhistamine is a widely used selective probe for H3 receptor binding studies. Although not directly an this compound derivative, its utility highlights the importance of such probes. Similarly, [125I]-iodophenpropit, an H3 antagonist, has been developed as a radioligand for H3 receptor binding studies. core.ac.uk

More recently, the development of photocaged agonists represents a cutting-edge approach for precise temporal and spatial control over receptor pharmacology. For instance, BODIPY-caged immepip, a related H3R agonist, has been synthesized. This caged compound shows a significant reduction in receptor affinity and functional activity, which can then be restored upon photo-uncaging with light, releasing the active agonist. nih.gov Such probes allow for "on-demand" activation of receptors, providing unprecedented control in research settings.

Design and Synthesis of Light-Sensitive (Photocaged) this compound Analogues

Photopharmacology, which utilizes light to precisely control the activity of bioactive compounds, offers a non-invasive method to influence cellular functions nih.govresearchgate.netmdpi.com. Photocaging is a key strategy within this field, involving the temporary inactivation of a bioactive molecule through a light-sensitive protecting group nih.govresearchgate.net. Upon exposure to specific wavelengths of light, this "caging" group is removed, thereby releasing the active compound nih.govresearchgate.net.

The design of light-sensitive (photocaged) analogues of histamine H3 and H4 receptor agonists, including those structurally related to this compound, involves the strategic attachment of photoremovable groups (PRGs) to critical functional moieties of the agonist. A recent photocaging strategy employed the photoremovable group BODIPY as the caging entity for histamine H3 and H4 receptor agonist scaffolds nih.govresearchgate.netresearchgate.net. BODIPY was selected due to its favorable properties, including lower-energy and rapid uncaging compared to other common photocages like o-nitrobenzyl and coumarin cages researchgate.netresearchgate.net.

For the design of photocaged H3R agonists, modifications on the piperidine ring or the basicity of the piperidine nitrogen have been explored as sites for photocaging nih.gov. For instance, the introduction of bulky N-alkyl substituents on the piperidine ring of immepip, a potent H3R agonist structurally related to this compound, resulted in a significant decrease in affinity nih.govresearchgate.net. Similarly, analogues with a carbonyl group on the piperidine nitrogen showed substantially reduced activity nih.gov. These observations guided the design, favoring photocaging of the piperidine amine functional group as a viable approach to achieve a reduced affinity in the caged state nih.gov.

The synthesis of these photocaged compounds typically involves chemical reactions to attach the BODIPY group to the chosen site on the agonist scaffold. For example, in studies involving immepip as an H3R agonist scaffold, BODIPY-caged compounds were synthesized. These caged compounds demonstrated a 10-100-fold reduction in affinity for their respective receptors compared to their uncaged counterparts nih.govresearchgate.net. Notably, the caged H3R agonist, VUF25657, exhibited approximately a 100-fold reduction in functional activity nih.govresearchgate.net.

The efficacy of photocaging is demonstrated by the restoration of binding affinity and potency upon photo-uncaging. For instance, the photo-uncaging of VUF25657 at 560 nm successfully released immepip, thereby restoring its original pharmacological activity nih.govresearchgate.net. This approach provides a promising method for achieving optical control over H3R receptor pharmacology, allowing for precise spatiotemporal modulation of receptor activation nih.govresearchgate.net.

Table 1: Pharmacological Data of Selected Photocaged H3R Agonist Analogue

| Compound | Receptor | State | pKᵢ (affinity) | pEC₅₀ (functional activity) | Fold Reduction (Caged vs. Uncaged) |

| VUF25657 | H₃R | Caged | Reduced | Reduced | ~100-fold reduction in functional activity nih.govresearchgate.net |

| Immepip | H₃R | Uncaged | High | High | N/A |

Note: Data for VUF25657 represents a BODIPY-caged immepip, an analogue of this compound, demonstrating the principles of photocaging H3R agonists.

Molecular and Receptor-level Pharmacology of Imetit

G Protein Coupling and Intracellular Signal Transduction Pathways

Influence on MAPK and PI3K Signaling Cascades

Imetit, as an agonist of the histamine H3 receptor (H3R), has been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it increases ERK 1/2 phosphorylation in rat striatal slices. nih.gov This activation of ERK 1/2 phosphorylation by H3R agonists is contingent upon the presence of dopamine D1 receptor (D1R)-H3R heteromers, as this effect is absent in D1R knock-out mice. nih.gov This suggests a functional coupling between D1R and H3R that mediates the link to MAPK signaling in these neuronal contexts. nih.gov Furthermore, astrocytic H3R is known to be functionally coupled to Gαi/o-dependent inhibition of adenylate cyclase and the modulation of Protein Kinase C (PKC), MAPK, and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades. researchgate.net

Activation of G Protein-Gated Inwardly Rectifying K+ Channels (GIRKs)

This compound exhibits a significant role in the activation of G protein-gated inwardly rectifying K+ channels (GIRKs). As an H3R agonist, bath application of 100 nM this compound to SNr GABAergic neurons induces a slowly developing hyperpolarization of the membrane potential (from -49.7 ± 1.5 mV to -52.4 ± 1.2 mV) and an outward current of 26.6 ± 3.0 pA when neurons are voltage-clamped at -70 mV. researchgate.net These effects are associated with a decrease in whole-cell conductance, indicating the opening of ion channels, consistent with GIRK channel activation. researchgate.net This inhibitory effect on neuronal firing is completely blocked by selective H3 receptor antagonists. researchgate.net GIRK channels are typically activated by the direct binding of G protein βγ-subunits, which are released upon the activation of G protein-coupled receptors (GPCRs) coupled to the Gi/o pathway. wikipedia.orgresearchgate.netmdpi.comfrontiersin.org The activation of GIRK channels by histamine H3 receptor agonists, such as (R)-α-methylhistamine, leads to increased GIRK currents, which can be inhibited by specific H3R antagonists like clobenpropit, further supporting GIRK channels as an effector pathway for H3R. acs.org

Structural Basis of Ligand Recognition and Receptor Activation

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of this compound binding and its subsequent activation of histamine receptors.

Cryo-Electron Microscopy (Cryo-EM) Insights into this compound-Receptor Complexes

Cryo-EM has been instrumental in elucidating the detailed interactions of this compound with its target receptors. Structures of the human histamine H4 receptor (H4R) in complex with this compound and the Gq protein have been determined at a resolution of 3.1 Å (EMD-33786, PDB ID: 7YFD). pdbj.orgebi.ac.ukresearchgate.netnih.govkyoto-u.ac.jprcsb.org These structures, deposited in databases like EMDB and PDB, reveal the binding mode of this compound within the orthosteric binding pocket of the H4R. pdbj.orgebi.ac.ukresearchgate.netnih.govkyoto-u.ac.jp Additionally, cryo-EM structures of the histamine H3 receptor (H3R) in complex with this compound and the Gi protein have also been resolved (EMD-39416, PDB ID: 8YN6). ebi.ac.uk These structural insights are crucial for understanding the molecular underpinnings of agonism and subtype selectivity within the histamine receptor family. pdbj.orgebi.ac.ukresearchgate.netnih.govkyoto-u.ac.jp

Key Residues Involved in this compound Binding and Receptor Conformational Changes

The cryo-EM structures have identified key amino acid residues involved in this compound binding and the subsequent conformational changes that lead to receptor activation. For the H4R, this compound binding induces specific conformational changes in Phe344 (Phe344^7.39), which in turn forms an "aromatic slot" critical for agonist recognition. pdbj.orgebi.ac.ukresearchgate.netnih.govkyoto-u.ac.jprcsb.orgnih.gov Detailed analyses of these structures illustrate the intricate interactions between this compound and the contact residues within the H4R binding pocket. researchgate.net The rearrangement of the side chain of Phe344^7.39 is a notable feature in the this compound-bound H4R. researchgate.netnih.govresearchgate.net For the H3R, cryo-EM studies have identified key motifs and subpockets that are essential for histamine recognition and contribute to the distinct binding orientations of various agonists. ebi.ac.uk Across the histamine receptor family, conserved residues such as F^7.39 and W^7.43 in transmembrane helix 7 (TM7) of H3R and H4R play a crucial role in determining the specific orientation of the histamine imidazole ring. nih.gov Furthermore, the D^3.32-Y/V^3.33-Y^6.51 motif is recognized as critical for histamine recognition in the histamine receptor family, with mutations at D^3.32 significantly impairing receptor activation. nih.gov

Allosteric Mechanisms and Protean Agonism

This compound is characterized as a potent H3-agonist and a selective agonist for the histamine H4 receptor. scbt.comcapes.gov.br The concept of allostery, which describes how binding at one site on a protein can affect activity at a distant site, is fundamental to understanding GPCR function and is the basis of all cellular signaling processes. elifesciences.org Increasing evidence suggests that extracellular loops of GPCRs are involved in the allosteric modulation of signaling pathways. omicsonline.org

This compound's pharmacological profile can be considered within the broader context of protean agonism, a phenomenon where a single ligand can exhibit a spectrum of pharmacological effects, ranging from full agonism to inverse agonism, depending on the receptor's constitutive activity and cellular context. oup.comnih.govpnas.org While this compound is generally regarded as a full agonist, studies involving other H3 receptor ligands, such as proxyfan, demonstrate that these ligands can inhibit the effects of both inverse agonists and full agonists like this compound, thereby acting as protean agonists. pnas.org This highlights the complex interplay of allosteric mechanisms in modulating receptor activity and the diverse pharmacological outcomes that can arise from ligand-receptor interactions.

Summary of Key Research Findings

| Receptor | Ligand | Effect on Signaling | Key Residues/Conformational Changes | Cryo-EM PDB ID / EMDB ID | Reference |

| H3R | This compound | Increases ERK 1/2 phosphorylation (in D1R-H3R heteromers); Modulates PKC, MAPK, PI3K/Akt cascades; Activates GIRK channels (hyperpolarization, outward current) | Conserved F^7.39, W^7.43 in TM7 for imidazole ring orientation; D^3.32-Y/V^3.33-Y^6.51 motif for histamine recognition. | 8YN6 / EMD-39416 | nih.govresearchgate.netresearchgate.netebi.ac.uknih.gov |

| H4R | This compound | Induces conformational changes leading to activation | Conformational changes in Phe344^7.39 forming an "aromatic slot". | 7YFD / EMD-33786 | pdbj.orgebi.ac.ukresearchgate.netnih.govkyoto-u.ac.jprcsb.orgnih.gov |

Cellular and Systems Biology Research Applications of Imetit

Neurotransmitter Modulation and Central Nervous System Research Models

Histamine H3 receptors are predominantly expressed in the brain, functioning as presynaptic autoreceptors that negatively regulate histamine release. pnas.orgscirp.orgnih.govceu.es Furthermore, H3 receptors also act as heteroreceptors on non-histaminergic neurons, modulating the release of various other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. pnas.orgscirp.orgnih.govceu.esnih.gov

As a potent H3 receptor agonist, Imetit has been shown to significantly reduce the depolarization-induced increase in histamine release. pnas.orgnih.govpnas.org This inhibitory effect is primarily mediated through the modulation of calcium entry, specifically by inhibiting P/Q calcium channels. nih.gov Studies indicate that H3 autoreceptors regulate neuronal histamine release independently of the cAMP/PKA cascade, instead relying on calcium entry and CaMKII activation during depolarization. nih.gov The anorexigenic effects observed with this compound administration have been linked to a reduction in histamine release. pnas.org

Acetylcholine (ACh): this compound has been observed to increase the release rate of acetylcholine in the striatum. nih.gov This effect is attributed to the stimulation of H3 heteroreceptors, as it is resistant to alpha-fluoromethylhistidine (FMH), an inhibitor of histamine synthesis. nih.gov The this compound-induced increase in acetylcholine release was abolished when simultaneously superfused with the D2/D3 agonist quinpirole and the D1 antagonist SKF 83566, suggesting an intricate interplay with dopaminergic systems in this modulation. nih.gov In other contexts, H3 receptors, such as those located on the vagus nerve in airways, modulate cholinergic neurotransmission by inhibiting acetylcholine release. scirp.org Research also suggests that H3 receptors modulating acetylcholine release are not presynaptically located on cholinergic nerve terminals. acs.orgnih.gov

Norepinephrine (NE): this compound influences norepinephrine release, as evidenced by its ability to significantly decrease levels of normethanephrine, a norepinephrine metabolite, in C57BL/6J mice. pnas.org H3 receptors function as inhibitory heteroreceptors on cardiac adrenergic nerve endings, regulating norepinephrine release. physiology.org Activation of H3 receptors by this compound inhibits noradrenaline release in various brain regions, including the hypothalamus and cortex. ceu.es The potency of this compound in inhibiting noradrenaline release has been noted to exceed that of other H3 receptor agonists like R-(-)-alpha-methylhistamine and histamine itself. nih.gov This H3 receptor-mediated inhibition of noradrenaline release in mouse brain cortex slices was attenuated by the potassium channel blocker tetraethylammonium. nih.gov

Dopamine (DA): this compound's interactions with the dopaminergic system are significant. It has been shown to increase homovanilic acid, a dopamine metabolite. pnas.org H3 receptors regulate dopamine release and synthesis, with their activation leading to inhibition of both processes. ceu.es Studies have indicated that H3 receptor activation by agonists like immepip can selectively inhibit the component of depolarization-evoked GABA release that is dependent on concomitant D1 receptor stimulation in rat striatum. frontiersin.org Furthermore, prolonged co-administration of H3 receptor agonists has been shown to reduce L-Dopa-induced dyskinesias by counteracting L-Dopa's effects and reducing striatal GABA and glutamate levels through H3 receptor-mediated inhibition of cAMP/PKA signaling. researchgate.netmdpi.com Postsynaptically, H3 receptor activation inhibits D1 receptor-induced cAMP formation in rat striatal slices. frontiersin.org

Serotonin (5-HT): The serotonergic system is also modulated by H3 receptors. While this compound is an agonist, studies with the H3 receptor inverse agonist thioperamide have demonstrated an increase in extracellular serotonin concentrations in the prefrontal cortex and hypothalamus, indicating a role for H3 receptors in regulating serotonin levels. researchgate.net

This compound has demonstrated notable effects on neuronal firing and electrophysiological responses. In anesthetized rats, this compound reduced mechanical stimuli-evoked neuronal firing, an effect specifically inhibited by the H3R antagonist ciproxifan but not by the H4R antagonist JNJ-7777120, suggesting H3R-mediated suppression of neuronal firing in the spinal-penile neurotransmission system. nih.gov

In studies on hypothalamic slices, this compound (200 nM) inhibited spontaneous action potential discharge in long-day (LD) dmpARC neurons, reducing the firing rate from 0.54 ± 0.14 Hz to 0.01 ± 0.01 Hz. oup.com This effect was accompanied by a membrane potential hyperpolarization from -42.8 ± 1.6 mV to -47.9 ± 1.8 mV and a 28% reduction in membrane resistance. oup.com This modulation by this compound in LD dmpARC neurons is mediated by a chloride-dependent mechanism. oup.com Conversely, this compound did not produce significant effects in short-day (SD) dmpARC neurons. oup.com

In freely moving cats, intramuscular injection of this compound (1 mg/kg) significantly decreased the discharge rate of "waking-on (W-on)" neurons located in the posterior hypothalamus, an effect that was reversed by the H3-receptor antagonist ciproxifan. nih.gov this compound has also been observed to induce hyperpolarization in hypothalamic neurons involved in regulating lordosis, an effect that was not blocked by the H3 antagonist thioperamide, suggesting a potential action on a thioperamide-insensitive postsynaptic H3 receptor or another histamine receptor subtype. pnas.orgpnas.org Furthermore, this compound depressed GABAergic synaptic transmission in ventromedial hypothalamic (VMH) neurons, reducing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). This action was eliminated by H3 receptor-selective antagonists and was found to involve P/Q-type Ca2+ channels. nih.gov

Table 1: Electrophysiological Effects of this compound on Neuronal Activity

| Neuron Type / Model | This compound Concentration | Effect on Firing Rate | Effect on Membrane Potential | Other Effects | Reference |

| LD dmpARC neurons (hypothalamic slices) | 200 nM | Inhibited spontaneous AP discharge (0.54 ± 0.14 Hz to 0.01 ± 0.01 Hz) | Hyperpolarization (-42.8 ± 1.6 mV to -47.9 ± 1.8 mV) | 28% reduction in membrane resistance, chloride-dependent mechanism | oup.com |

| "Waking-on" neurons (posterior hypothalamus, cats) | 1 mg/kg (i.m.) | Significantly decreased discharge rate | Not specified | Effect reversed by ciproxifan (H3 antagonist) | nih.gov |

| Spinal-penile neurotransmission system (anesthetized rats) | Not specified | Reduced mechanical stimuli-evoked neuronal firing | Not specified | Effect inhibited by ciproxifan (H3 antagonist) | nih.gov |

| VMH neurons (GABAergic synaptic transmission) | Not specified | Depressed GABAergic synaptic transmission (reduced sIPSC frequency) | Not specified | Involved P/Q-type Ca2+ channels | nih.gov |

Interactions with Dopaminergic and Serotonergic Systems

Immunomodulatory and Inflammatory Research Models

This compound's role extends to immunomodulatory and inflammatory processes, particularly through its interaction with histamine H4 receptors.

This compound is a known H3/H4 receptor agonist that induces shape change in human eosinophils with an EC50 of 25 nM. nih.govnih.govresearchgate.netresearchgate.netscispace.comnih.gov Human eosinophils primarily express histamine H4 receptors, rather than H3 receptors, and the histamine-induced eosinophil shape change is mediated by the H4 receptor. researchgate.net This effect can be mimicked by other H4 receptor agonists, such as clobenpropit, and is completely inhibited by H4 receptor-specific antagonists like JNJ 7777120 and the H3/H4 receptor antagonist thioperamide. researchgate.netnih.govnih.gov

Beyond shape change, this compound also induces actin polymerization and the upregulation of CD11b expression in eosinophils, both of which are inhibited by thioperamide. nih.govnih.gov The shape change response is mediated by coupling to a Gαi/o G-protein, as evidenced by its inhibition by pertussis toxin. nih.govnih.gov Furthermore, activation of H4 receptors by histamine has been shown to prime eosinophils for increased chemotactic responses to eotaxin, although histamine itself does not directly induce eosinophil chemotaxis. nih.govnih.gov The activation of H4 receptors plays a role in cytokine production and mediates mast cell activation and eosinophil chemotaxis, highlighting its significance in inflammatory responses. nih.gov

Table 2: Effects of this compound on Eosinophil Shape Change and Activation

| Effect on Eosinophils | This compound EC50 | Receptor Mediating Effect | Inhibition by Antagonists | Other Mechanisms | Reference |

| Shape Change | 25 nM | H4 Receptor | JNJ 7777120, Thioperamide | Gαi/o G-protein coupling | nih.govnih.govresearchgate.netresearchgate.netscispace.comnih.govnih.gov |

| Actin Polymerization | Not specified | H4 Receptor | Thioperamide | Not specified | nih.govnih.gov |

| CD11b Upregulation | Not specified | H4 Receptor | Thioperamide | Not specified | nih.govnih.gov |

Advanced Methodologies and Computational Approaches in Imetit Research

In Vitro Pharmacological Assay Development and Application

In vitro pharmacological assays are fundamental for characterizing the potency, efficacy, and selectivity of compounds like Imetit. These assays provide crucial data on how this compound interacts with its target receptors and the downstream signaling pathways.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. This compound has been extensively characterized using these assays, demonstrating high affinity for histamine H3 and H4 receptors. For instance, this compound exhibits Ki values of 0.3 nM for the histamine H3 receptor and 2.7 nM for the histamine H4 receptor in radioligand binding assays, indicating its potent binding to these targets. ontosight.aiwikipedia.orgwikipedia.orgzhanggroup.orgctdbase.org These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [125I]iodoproxyfan or [3H]-GSK189254) and varying concentrations of this compound as a competitor. wikipedia.orgwikiwand.com Nonspecific binding is often determined in the presence of a high concentration of an unlabeled selective ligand like this compound itself. wikipedia.org

Table 1: this compound's Affinity for Histamine Receptors via Radioligand Binding

| Receptor Type | Ki (nM) | Reference |

| Histamine H3 | 0.3 | ontosight.aiwikipedia.orgwikipedia.orgzhanggroup.orgctdbase.org |

| Histamine H4 | 2.7 | ontosight.aiwikipedia.orgwikipedia.orgzhanggroup.orgctdbase.org |

GPCR functional assays provide insights into the downstream signaling events triggered by ligand-receptor interactions, distinguishing between agonists, antagonists, and inverse agonists.

GTPγS binding : The [35S]GTPγS binding assay is a direct measure of G protein activation upon receptor stimulation. This compound has been shown to increase [35S]GTPγS binding to membranes expressing both rat and human H3 receptors, acting as a full agonist in most assays. iiab.mewikipedia.org For instance, this compound at a maximal concentration (1 µM) induced a significant increase (approximately 100%) in [35S]GTPγS binding to membranes of CHO cells expressing rat or human H3R. iiab.me A time-resolved fluorescence (TRF) based Eu-GTP binding assay has also been developed and validated, where 100 nM this compound stimulated the signal significantly over basal levels, indicating specific binding activity to H3R-coupled G proteins. uni.luncats.io

cAMP measurement : Histamine H3 receptors are primarily coupled to Gi/o proteins, which typically inhibit adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound has been observed to reduce intracellular cAMP accumulation in cells expressing the H3 receptor, consistent with its agonistic action. wikiwand.comwikipedia.orgnih.govnih.govchem960.com In various cAMP assays, this compound has demonstrated full agonism relative to other H3 ligands. wikiwand.comwikipedia.orgnih.gov For example, this compound (100 nM) reduced forskolin-induced intracellular cAMP accumulation in PC12-H3 cells. nih.gov

Ca2+ mobilization : While H3 receptors are primarily Gi/o-coupled, they can also induce calcium mobilization, particularly when co-expressed with chimeric G proteins like Gαq/i5. This compound has been shown to elicit a strong, dose-dependent calcium mobilization response in human embryonic kidney (HEK293) cells transfected with the AXOR35 receptor (a novel histamine receptor closely related to H3R) and in 293T cells co-expressing Gqi5 and H3R. However, in cells expressing Gα16, this compound exhibited only partial agonism in calcium mobilization assays. wikipedia.orgnih.gov Instruments like the FLIPR system are commonly used to monitor these ligand-stimulated calcium changes in real-time.

FRET (Fluorescence Resonance Energy Transfer) : FRET-based biosensors offer a real-time, direct method to visualize receptor activation and conformational changes. Novel intramolecular H3R FRET sensors, constructed with fluorescent proteins (e.g., CFP and YFP) inserted into the receptor, have been utilized to study this compound's action. chem960.com Treatment with this compound (or histamine) increases the FRET signal in a time- and concentration-dependent manner, correlating with decreasing cAMP levels and promoting ERK1/2 phosphorylation. chem960.com This indicates that this compound binding induces conformational changes in the H3 receptor that can be directly observed.

Cell-based reporter assays provide a sensitive and high-throughput means to quantify functional activity by linking receptor activation to the expression of a reporter gene, such as luciferase. These assays are designed to measure any functional activity, whether agonistic or antagonistic, that test compounds may exert against a specific receptor.

For this compound, luciferase reporter gene assays have been established to quantify its agonistic activity at human, mouse, and rat H4R orthologs. These assays can reveal discrepancies between distal readouts (like reporter gene activation) and more proximal readouts (like GTPγS binding), suggesting that reporter assays may reflect multifactorial causes downstream from G-protein activation, including activation/amplification or cross-talk between different signaling pathways.

More recently, NanoBRET-based H3R conformational biosensors have been developed. These biosensors, utilizing bioluminescent luciferases (e.g., NanoLuc) in combination with fluorescent proteins, allow for the measurement of conformational changes in GPCRs in a microplate reader format. This technology has enabled the detection of differences in ligand efficacies for agonists like this compound, providing a dynamic and screening-compatible method to profile H3 receptor pharmacology in both cell membranes and living cells.

G Protein-Coupled Receptor (GPCR) Functional Assays (e.g., GTPγS binding, cAMP measurement, Ca2+ mobilization, FRET)

Structural Biology Techniques for this compound-Receptor Complexes

Understanding the precise molecular architecture of this compound-receptor complexes is crucial for rational drug design. Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for this purpose.

Cryo-EM has provided unprecedented high-resolution structural insights into this compound's binding to histamine receptors. Recent studies have determined the cryo-EM structures of the human histamine H3 receptor (H3R) in complex with this compound and Gi protein, and the human histamine H4 receptor (H4R) in complex with this compound and Gq protein.

These structures reveal the specific binding mode of this compound within the orthosteric binding pocket of both H3R and H4R. For the H4R-Gq complex, the structures demonstrate that the binding of selective agonists like this compound causes conformational changes in specific residues, such as Phe3447.39, which in turn form an "aromatic slot." This provides critical information on the molecular underpinnings of agonism and subtype selectivity of histamine receptors. For the H3R-Gi complex, Cryo-EM structures with this compound have identified key motifs for histamine recognition and distinct binding orientations, along with subpockets that facilitate the design of specific ligands. These structural insights are invaluable for rational drug design targeting histamine receptors.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a vital role in complementing experimental data, enabling researchers to predict, analyze, and visualize molecular interactions at an atomic level.

Homology modeling has been used to construct models of histamine receptors, such as the H3R, by aligning their sequences to crystallized aminergic GPCRs with known structures. This allows for the prediction of the receptor's three-dimensional structure and the identification of key residues in the binding pocket.

Molecular dynamics (MD) simulations further support observed ligand binding modes by simulating the dynamic behavior of the receptor-ligand complex over time. For instance, MD simulations have been used to validate histamine binding modes in histamine receptors. The presence of additional chemical groups in agonists like this compound has revealed that a transmembrane subpocket (TMSP), composed of residues from transmembrane helices 3-6 (e.g., Y1153.33, C1183.36, Y1674.57, S2035.43, E2065.46, W3716.48, and T3756.52), plays a role in accommodating these ligands. This indicates that as the ligand tail length increases, the number of interactions within the pocket also increases, providing crucial information for understanding ligand-receptor recognition and designing new compounds with desired properties.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking studies are instrumental in predicting the preferred orientation and binding affinity of a ligand within a receptor's binding site. In the context of this compound, molecular docking has been employed to investigate its interactions with histamine receptors, notably the histamine H4 receptor (H4R) researchgate.net. Recent cryo-electron microscopy (cryo-EM) structures of the H4R-Gq complex, bound with both endogenous histamine and the selective agonist this compound, have provided significant insights into their binding modes researchgate.net.

These studies, often utilizing programs like Glide, reveal that this compound and histamine share a common imidazole backbone, which is crucial for their recognition by H4R researchgate.net. The binding of subtype-selective agonists such as this compound induces specific conformational changes within the receptor, particularly affecting Phe3447.39, which subsequently forms an "aromatic slot" researchgate.net. Detailed analyses of these interactions highlight the specific residues within H4R that engage with this compound, contributing to its high affinity and agonistic activity researchgate.net. Molecular docking has also been applied in studies involving homology models of the histamine H3 receptor (H3R) to understand ligand binding modes, although specific detailed findings for this compound in H3R homology models were not explicitly detailed in the provided search results beyond general application mdpi.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools that enable the study of the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and dynamic interactions between ligands and receptors biorxiv.orgyoutube.com. In histamine receptor research, MD simulations have been crucial for understanding the molecular mechanisms of agonist recognition within the histamine receptor family nih.gov.

For instance, MD simulations have been conducted to validate the rationality of histamine binding orientations in various histamine receptor complexes, including H1R-Gq, H2R-Gs, H3R-Gi, and H4R-Gi nih.gov. These simulations typically involve monitoring average root mean square deviation (RMSD) values over extended periods, such as triplicate 200 ns simulations, to assess the stability and dynamics of the ligand-receptor complexes nih.gov. While specific detailed MD simulation results solely for this compound were not extensively provided in the search snippets, the broader context of these studies, which determined cryo-EM structures with this compound and other synthetic agonists, suggests that MD simulations are integral to understanding the dynamic behavior of such agonist-bound histamine receptor complexes nih.govresearchgate.net. MD simulations are essential for elucidating the structural dynamics underpinning receptor activation and for refining models of receptor-ligand interactions biorxiv.org.

Homology Modeling in Histamine Receptor Research

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the experimentally determined structure of a related protein (template) mdpi.com. This approach has been particularly vital in histamine receptor research due to the historical lack of experimentally resolved crystal structures for several GPCRs, including the histamine H2, H3, and H4 receptors mdpi.comresearchgate.net.

The availability of crystal structures for certain GPCRs, such as the human histamine H1 receptor (e.g., PDB ID: 3RZE), and other aminergic GPCRs, has significantly facilitated the development of more realistic homology models for the H2, H3, and H4 receptor subtypes mdpi.commdpi.comresearchgate.net. For example, homology models of the human H3R have been constructed using templates like the crystal structure of the M2 muscarinic acetylcholine receptor (PDB ID: 3UON) mdpi.com. The quality and robustness of these generated homology models heavily depend on the careful selection of appropriate templates and accurate sequence alignment mdpi.com. These atomistic models of histamine receptors have played a significant role in understanding key ligand-receptor interactions and in the discovery of novel chemical starting points for drug design researchgate.net. Combining homology modeling with in vitro ligand structure-activity relationship (SAR) studies and site-directed mutagenesis further aids in elucidating the precise binding modes of different ligand classes researchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。